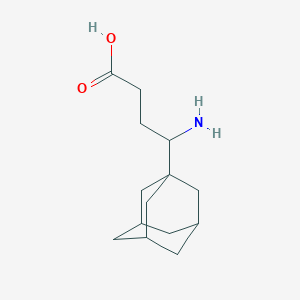

4-(1-Adamantyl)-4-aminobutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1-Adamantyl)-4-aminobutanoic acid is a derivative of adamantane, a class of polycyclic hydrocarbons with unique physical and chemical properties . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials .

Synthesis Analysis

The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, the reaction of 4-(adamantan-1-yl)-3-thiosemicarbazide with various aromatic aldehydes yielded the corresponding thiosemicarbazones .Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .Chemical Reactions Analysis

Adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .Wissenschaftliche Forschungsanwendungen

ADCA is used in a variety of scientific applications, including organic synthesis, drug development, and medicinal chemistry. It is used to synthesize chiral compounds, which are essential for the development of new drugs. ADCA is also useful for the synthesis of peptide analogues, which can be used to study the structure and function of proteins. In addition, it has been used to synthesize β-amino acids and their derivatives, which are important for the study of enzyme catalysis and drug design.

Wirkmechanismus

Target of Action

Adamantane derivatives have been known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials

Mode of Action

Adamantane derivatives are known to exhibit unique structural, biological, and stimulus-responsive properties . The interaction of 4-(1-Adamantyl)-4-aminobutanoic acid with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions . These reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Result of Action

Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, suggesting a broad range of potential effects .

Action Environment

The unique structural, biological, and stimulus-responsive properties of adamantane derivatives suggest that they may be influenced by a variety of environmental factors .

Vorteile Und Einschränkungen Für Laborexperimente

ADCA is advantageous for laboratory experiments due to its stability and low cost. It is also easy to synthesize, and does not require the use of highly toxic reagents. However, it is limited by its chirality, as it can only be used to synthesize chiral compounds. In addition, it is not suitable for use in large-scale synthesis due to its low solubility in common organic solvents.

Zukünftige Richtungen

There are a number of potential future directions for the use of ADCA. It could be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer’s and Parkinson’s disease. It could also be used to synthesize peptide analogues and β-amino acids, which could be used to study the structure and function of proteins. In addition, it could be used to develop new chiral compounds for use in drug development and medicinal chemistry. Finally, it could be used to study the mechanism of action of AChE inhibitors, which could lead to the development of new drugs for the treatment of neurological disorders.

Synthesemethoden

ADCA is synthesized via a palladium-catalyzed cross-coupling reaction between 1-bromoadamantane and 4-aminobutanoic acid. This reaction is initiated by the formation of an organopalladium intermediate, which is then followed by an oxidative addition of the bromine atom to the palladium center. The product is then formed by an elimination of the bromide anion, resulting in the formation of the desired carboxylic acid. This method is advantageous due to its low cost and the fact that it does not require the use of highly toxic reagents.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(1-adamantyl)-4-aminobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2/c15-12(1-2-13(16)17)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-12H,1-8,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXURTFOYAJBFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(CCC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2616804.png)

![Ethanone, 1-(7-fluorobenzo[b]thien-3-yl)-](/img/structure/B2616809.png)

![2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2616816.png)

![Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)

![(E)-4-(Dimethylamino)-N-[(4-hydroxy-3-methoxyphenyl)methyl]but-2-enamide](/img/structure/B2616823.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2616826.png)